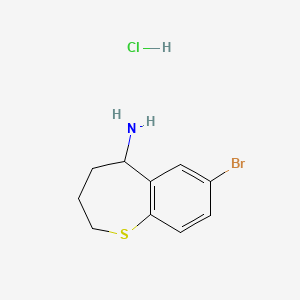7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride
CAS No.: 2044713-75-7
Cat. No.: VC7697087
Molecular Formula: C10H13BrClNS
Molecular Weight: 294.64
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2044713-75-7 |
|---|---|
| Molecular Formula | C10H13BrClNS |
| Molecular Weight | 294.64 |
| IUPAC Name | 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H12BrNS.ClH/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10;/h3-4,6,9H,1-2,5,12H2;1H |
| Standard InChI Key | ZRFZMYNWQIWKFC-UHFFFAOYSA-N |
| SMILES | C1CC(C2=C(C=CC(=C2)Br)SC1)N.Cl |
Introduction
Structural and Chemical Characterization
Core Architecture and Functional Groups
The benzothiepin scaffold consists of a benzene ring fused to a thiepine ring, where the sulfur atom occupies the 1-position. The "2,3,4,5-tetrahydro" designation indicates partial saturation, with four single bonds in the thiepine moiety, leaving the benzene ring fully aromatic. The bromine atom at the 7-position introduces steric and electronic effects, while the primary amine at the 5-position, protonated as a hydrochloride salt, enhances water solubility and stability .
Molecular Formula and Weight
-
Molecular Formula:
-
Molecular Weight: 294.64 g/mol
-
Calculated from atomic masses: C (12.01 × 10), H (1.01 × 13), Br (79.90), Cl (35.45), N (14.01), S (32.07).
-
Key Structural Analogues
-
7-Bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one : Replaces sulfur with nitrogen and includes a ketone group.
-
Benzothiepine-1,1-dioxide : Features a sulfone group, illustrating sulfur’s versatility in ring systems.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis involves three key steps:
-
Construction of the Benzothiepin Core: Achieved via cyclization of a thiol-containing precursor.
-
Bromination: Electrophilic aromatic substitution at the 7-position.
-
Amination and Salt Formation: Introduction of the amine group followed by HCl treatment.
Step 1: Benzothiepin Ring Formation
A literature approach for benzothiepines involves alkylation of a thiophenol derivative with a dihaloalkane . For example:
-
React p-bromothiophenol with 1,4-dibromobutane in the presence of a base (e.g., KCO) to form the thioether intermediate.
-
Cyclize under acidic conditions to yield the benzothiepin scaffold.
Reaction Scheme:
Step 2: Bromination
Electrophilic bromination using Br/FeBr directs substitution to the 7-position due to the electron-donating sulfur atom .
Conditions:
Step 3: Amination and Salt Formation
Hydrogenation of a nitrile or oxime intermediate, as demonstrated in halogenated benzylamine synthesis :
-
Convert the ketone (if present) to an oxime using hydroxylamine hydrochloride.
-
Catalytic hydrogenation (e.g., Pt/C, H) reduces the oxime to the primary amine.
-
Treat with HCl gas in ethanol to form the hydrochloride salt .
Example Protocol:
-
Substrate: 5-keto-benzothiepin derivative
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Characteristics
-
H NMR (DMSO-d): δ 7.45 (d, J = 8.4 Hz, 1H, Ar–H), 3.10–2.80 (m, 4H, CH-S and CH-N), 2.50–2.30 (m, 2H, CH) .
Applications and Biological Relevance
Pharmaceutical Intermediates
Benzothiepin derivatives are explored as CCR5 antagonists for HIV-1 inhibition . The amine and halogen functionalities enable further derivatization:
-
Quaternary Ammonium Salts: Improve binding affinity to viral co-receptors .
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to introduce aryl groups .
Material Science
The sulfur atom’s lone pairs facilitate coordination to metals, suggesting utility in catalysis or conductive polymers.
Challenges and Future Directions
Synthetic Hurdles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume